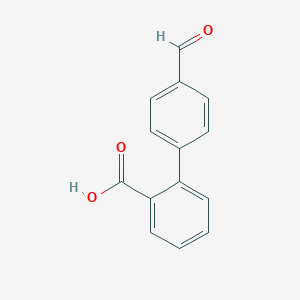

4'-Formylbiphenyl-2-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHABWOWKDXZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383355 | |

| Record name | 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112804-58-7 | |

| Record name | 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112804-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 4'-Formylbiphenyl-2-carboxylic Acid

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile bifunctional organic compound. Its unique structure, featuring both a formyl and a carboxylic acid group on a biphenyl framework, makes it a valuable intermediate in various synthetic applications, including medicinal chemistry.

Core Chemical and Physical Properties

This compound is a biphenyl derivative characterized by the presence of a carboxylic acid group at the 2-position of one phenyl ring and a formyl (aldehyde) group at the 4'-position of the other. This arrangement of functional groups imparts a specific reactivity profile to the molecule. It typically appears as a white to off-white or yellow crystalline solid and is soluble in polar organic solvents.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 112804-58-7 | |

| Molecular Formula | C₁₄H₁₀O₃ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | White to off-white/yellow solid | |

| Solubility | Soluble in polar organic solvents | |

| Stereochemistry | Achiral |

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact compound are not publicly available in the search results, the expected ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex splitting pattern due to the substituted biphenyl system. The aldehyde proton would appear as a distinct singlet further downfield (around δ 10.0 ppm). The carboxylic acid proton is often broad and its chemical shift is highly dependent on concentration and solvent, but typically appears downfield (> δ 10 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Aldehyde): A sharp, strong absorption band is expected around 1700-1725 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Another strong absorption band for the carbonyl group of the carboxylic acid is expected between 1760-1690 cm⁻¹. Conjugation with the aromatic ring would likely shift this peak to the lower end of the range.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region corresponds to the C-O single bond stretching.

Mass Spectrometry (MS)

In mass spectrometry, this compound would show a molecular ion peak [M]+ corresponding to its molecular weight (226.23). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Synthesis and Experimental Protocols

Several synthetic routes can be employed to prepare this compound, leveraging modern cross-coupling reactions.

Common Synthesis Methodologies

-

Suzuki-Miyaura Cross-Coupling: This is a highly efficient method for forming the biaryl bond. The reaction typically involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

-

Ullmann Coupling: A classical method using copper catalysis to couple two aryl halide molecules.

-

Directed Ortho-Metalation: This strategy uses a directing group (like a carboxamide) to guide lithiation to the ortho position, followed by reaction with an electrophile to introduce the formyl group or a precursor.

-

Friedel-Crafts Acylation: This involves the acylation of a biphenyl precursor, though regioselectivity can be a challenge.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the synthesis of a biphenyl carboxylic acid derivative, adapted from general procedures for Suzuki reactions.

Reaction: 2-Bromobenzoic acid with 4-formylphenylboronic acid.

Materials:

-

2-Bromobenzoic acid (1.0 mmol)

-

4-Formylphenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 3.0 mmol)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 10 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid, 4-formylphenylboronic acid, potassium carbonate, and the palladium catalyst/ligand.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications

The dual functionality of this compound allows for a range of selective chemical transformations.

Reactivity Profile

The reactivity of the carboxylic acid and aldehyde groups can be addressed selectively under different reaction conditions.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding biphenyl-2,4'-dicarboxylic acid, using standard oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (4'-(hydroxymethyl)biphenyl-2-carboxylic acid) using mild reducing agents like sodium borohydride. Stronger agents (e.g., LiAlH₄) would reduce both the aldehyde and the carboxylic acid.

-

Esterification: The carboxylic acid group undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst.

-

Decarboxylation: Under harsh conditions, the carboxylic acid group can be removed.

-

Reactions of the Aldehyde: The formyl group can participate in reactions typical of aldehydes, such as Wittig reactions, reductive amination, and the formation of imines and oximes.

Applications

-

Pharmaceutical Synthesis: Biphenyl carboxylic acids are structural motifs in various pharmaceuticals. Notably, this compound is documented as a potential impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.

-

Organic Intermediates: It serves as a versatile building block for synthesizing more complex molecules for materials science and agrochemicals.

-

Research: The compound is a useful tool for studying reaction mechanisms and structure-activity relationships in biphenyl systems.

Safety and Handling

No specific toxicity data for this compound is readily available. However, due to the presence of a carboxylic acid group, it may possess mild irritant properties. A structurally related isomer, 2′-Formyl[1,1′-biphenyl]-4-carboxylic acid, is classified as acutely toxic if swallowed (H302). Therefore, standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and handling the compound in a well-ventilated fume hood.

Synthesis of 4'-Formylbiphenyl-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Formylbiphenyl-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and functional organic materials. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group on a biphenyl scaffold, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes for obtaining this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthetic Pathways

Several synthetic strategies have been successfully employed for the preparation of this compound. The most prominent methods include the Suzuki-Miyaura coupling, Grignard reactions, and the oxidation of a methyl precursor. Each of these routes offers distinct advantages and is suited for different laboratory settings and starting material availability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach typically involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base. For the synthesis of this compound, the coupling of 2-bromobenzoic acid with 4-formylphenylboronic acid is a highly efficient route.[1]

Experimental Protocol:

A detailed experimental protocol for the Suzuki-Miyaura coupling is as follows:

-

Materials:

-

2-Bromobenzoic acid

-

4-Formylphenylboronic acid (4-FPBA)[1]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-bromobenzoic acid (1.0 equiv.) and 4-formylphenylboronic acid (1.05 equiv.) in 1-propanol.

-

To this solution, add an aqueous solution of sodium carbonate (2.0 M, 1.2 equiv.).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.003 equiv.) and triphenylphosphine (0.009 equiv.) in a small amount of 1-propanol.

-

Add the catalyst solution to the reaction mixture and heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes.[2]

-

Upon completion, cool the reaction mixture and add deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a solid. On a smaller scale, flash chromatography can be employed for purification.[2]

-

Quantitative Data:

| Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Palladacycle 12a | K₂CO₃ | Methanol/Water (3:1) | 100 | 8 min | 95 | [1] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | - | 78 | [1] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | THF/Water | 25 | - | 92 | [1] |

Reaction Workflow:

Grignard Reaction

The Grignard reaction provides a classic method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent derived from a suitable halo-biphenyl precursor can be reacted with a formylating agent. Alternatively, a Grignard reagent can be carboxylated using carbon dioxide. A plausible two-step approach involves the formation of a biphenyl Grignard reagent followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) or orthoformates.

Experimental Protocol (Hypothetical Route):

-

Materials:

-

2-Bromo-4'-methylbiphenyl (as a precursor)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Potassium permanganate (KMnO₄) or other suitable oxidant for the subsequent oxidation step.

-

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of 2-bromo-4'-methylbiphenyl in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, continue the addition to maintain a gentle reflux. After the addition is complete, stir until the magnesium is consumed.

-

Formylation: Cool the Grignard reagent solution in an ice bath. Add N,N-dimethylformamide (DMF) dropwise while maintaining a low temperature. After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of cold dilute hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4'-formyl-2-methylbiphenyl.

-

Oxidation: The methyl group at the 2-position would then need to be selectively oxidized to a carboxylic acid. This can be a challenging step due to the presence of the aldehyde.

-

Note: This is a conceptual outline, and the specific conditions would require optimization to manage the reactivity of the Grignard reagent and the selectivity of the subsequent oxidation. A more direct Grignard approach to the final product in one pot is challenging due to the incompatibility of the Grignard reagent with the carboxylic acid and aldehyde functionalities.

Reaction Workflow:

Oxidation of 4'-Methylbiphenyl-2-carboxylic Acid

Another viable synthetic route is the selective oxidation of the methyl group of 4'-Methylbiphenyl-2-carboxylic acid to a formyl group. This approach is attractive if the starting material is readily available. The key challenge lies in achieving selective oxidation of the methyl group without affecting the carboxylic acid or the aromatic rings. Various oxidizing agents can be employed, and the reaction conditions need to be carefully controlled.

Experimental Protocol (General Approach):

-

Materials:

-

4'-Methylbiphenyl-2-carboxylic acid

-

Oxidizing agent (e.g., Cerium(IV) ammonium nitrate (CAN), N-Bromosuccinimide (NBS) followed by hydrolysis, or other selective benzylic oxidation reagents)

-

Appropriate solvent (e.g., acetic acid, carbon tetrachloride)

-

Radical initiator (if using NBS, e.g., benzoyl peroxide)

-

-

Procedure (Example with NBS):

-

Benzylic Bromination: In a round-bottom flask, dissolve 4'-Methylbiphenyl-2-carboxylic acid in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide). Reflux the mixture with irradiation from a sunlamp or a high-wattage incandescent bulb until the reaction is complete (monitored by TLC).

-

Hydrolysis: After cooling, filter off the succinimide. The resulting solution containing the benzylic bromide is then hydrolyzed. This can be achieved by various methods, such as reaction with silver nitrate in aqueous acetone or by using Sommelet reaction conditions with hexamethylenetetramine followed by acidic hydrolysis.

-

Work-up and Purification: After hydrolysis, the product is worked up by extraction and purified by chromatography or recrystallization to yield this compound.

-

Quantitative Data:

Reaction Workflow:

Comparative Data Summary

| Synthetic Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

| Suzuki-Miyaura Coupling | 2-Bromobenzoic acid, 4-Formylphenylboronic acid, Palladium catalyst | High yields, good functional group tolerance, mild reaction conditions.[1] | Cost of palladium catalyst and boronic acids. | 78 - 95[1] |

| Grignard Reaction | 2-Halo-4'-substituted-biphenyl, Mg, Formylating agent | Utilizes readily available starting materials. | Multi-step process, potential for side reactions, moisture sensitive. | Variable |

| Oxidation | 4'-Methylbiphenyl-2-carboxylic acid, Oxidizing agent | Potentially a short synthetic route if the starting material is available. | Selectivity can be challenging, may require harsh conditions or specialized reagents. | Variable |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Suzuki-Miyaura coupling stands out as a highly efficient and reliable method, offering high yields under relatively mild conditions. While Grignard reactions and oxidation of a methyl precursor present alternative pathways, they may require more extensive optimization to achieve comparable efficiency and selectivity. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the research laboratory. This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for obtaining this valuable chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure of 4'-Formylbiphenyl-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4'-Formylbiphenyl-2-carboxylic acid. This bifunctional organic compound is a valuable intermediate in organic synthesis and has been identified as a significant impurity in the pharmaceutical agent Telmisartan.[1]

Core Molecular Structure and Properties

This compound, with the CAS Number 112804-58-7, is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one phenyl ring and a formyl (aldehyde) group at the 4'-position of the other.[1] This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.[1] The molecule is typically a white to off-white or yellow crystalline solid, soluble in polar organic solvents.[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-formylphenyl)benzoic acid[1] |

| CAS Number | 112804-58-7[1] |

| Molecular Formula | C₁₄H₁₀O₃[1][2] |

| Molecular Weight | 226.23 g/mol [1][2] |

| Appearance | White to off-white crystalline solid[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O[1] |

| InChI Key | VOHABWOWKDXZIM-UHFFFAOYSA-N[1][2] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the identification and characterization of this compound. The key spectral features are outlined below.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm; Aldehyde proton (CHO) as a singlet around δ 10.0 ppm; Carboxylic acid proton (COOH) as a broad singlet > δ 12.0 ppm. |

| ¹³C NMR | Carbonyl carbons (C=O) for carboxylic acid (~170 ppm) and aldehyde (~192 ppm); Aromatic carbons between δ 120-150 ppm. |

| Infrared (IR) Spectroscopy | Very broad O-H stretch (acid dimer) from 2500-3300 cm⁻¹; Sharp C=O stretch (aldehyde) ~1700-1720 cm⁻¹; Sharp C=O stretch (acid) ~1680-1700 cm⁻¹; Aromatic C-H and C=C stretches.[3][4][5][6] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 226. Key fragments may correspond to the loss of -OH (m/z 209), -CHO (m/z 197), and -COOH (m/z 181).[7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. Common strategies include Suzuki-Miyaura cross-coupling, Friedel-Crafts acylation, and directed ortho-metalation.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly efficient method for constructing the biphenyl core. A general procedure involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Reaction: (2-Carboxyphenyl)boronic acid + 4-Bromobenzaldehyde → this compound

Detailed Protocol:

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-bromobenzaldehyde (1.0 mmol), (2-carboxyphenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution (e.g., 10 mL of toluene and 5 mL of 2M Na₂CO₃ solution).

-

Reaction Execution: Add a phosphine ligand, such as PPh₃ (0.04 mmol), to the mixture. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

-

Purification: Filter the resulting solid, wash it with cold water, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

In-Depth Spectroscopic Analysis

A logical relationship exists between the molecule's structure and its spectral output. The presence of distinct functional groups and aromatic systems gives rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound is highly characteristic.

-

O-H Stretch: A very broad absorption band is observed from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[4][5]

-

C-H Stretches: Aromatic C-H stretching absorptions appear as weaker bands just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

Carbonyl (C=O) Stretches: The presence of two different carbonyl groups leads to distinct, strong absorption bands. The aldehyde C=O stretch appears at a higher frequency, typically around 1700-1720 cm⁻¹. The carboxylic acid C=O stretch, influenced by conjugation and hydrogen bonding, is found around 1680-1700 cm⁻¹.[6]

Mass Spectrometry (MS) Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion peak is expected at m/z 226, corresponding to the molecular weight of the compound.[2] The fragmentation pattern provides structural confirmation.

-

[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group results in a prominent peak at m/z 209.

-

[M - CHO]⁺: Cleavage of the formyl group leads to a fragment at m/z 197.

-

[M - COOH]⁺: Loss of the entire carboxylic acid group as a radical results in a fragment ion at m/z 181. This biphenyl aldehyde cation can be a significant peak in the spectrum.[7]

Applications and Significance

The primary relevance of this compound in the pharmaceutical industry is as a process-related impurity and synthetic intermediate in the manufacturing of Telmisartan.[1] Telmisartan is an angiotensin II receptor antagonist used to treat hypertension. As a regulatory requirement, the presence and quantity of such impurities must be carefully monitored and controlled. Its bifunctional nature also makes it a useful starting material in the synthesis of various heterocyclic compounds and other complex organic molecules.

Safety and Handling

No comprehensive toxicity data is available for this compound.[1] However, based on its functional groups, it should be handled with standard laboratory precautions.

-

It may cause skin and eye irritation due to the acidic nature of the carboxylic acid group.[1]

-

Handling should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1]

References

Spectroscopic and Synthetic Profile of 4'-Formylbiphenyl-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 4'-Formylbiphenyl-2-carboxylic acid (C₁₄H₁₀O₃), a versatile biphenyl derivative with applications in organic synthesis and as a key intermediate in pharmaceutical manufacturing. Notably, it is recognized as an impurity in the production of Telmisartan, an angiotensin II receptor antagonist.[1]

Physicochemical Properties

This compound exists as a white to off-white crystalline solid.[1] It is soluble in polar organic solvents.[1]

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol [2] |

| CAS Number | 112804-58-7[1] |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in peer-reviewed literature, the following data is a combination of information for structurally similar compounds and general spectroscopic principles. This information can be used to predict and interpret the spectra of the target molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the formyl and carboxyl groups and the steric hindrance between the two phenyl rings.

Based on data from related biphenyl carboxylic acids and aldehydes, the following table summarizes the predicted ¹H NMR spectral data.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | - |

| Aromatic protons | 7.3 - 8.3 | Multiplet | 7.0 - 9.0 |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as for the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-C OOH) | 165 - 175 |

| Aldehyde (-C HO) | 190 - 200 |

| Aromatic carbons | 120 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of the hydroxyl, carbonyl, and aromatic C-H bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=O stretch (Aldehyde) | 1690-1715 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-O stretch (Carboxylic acid) | 1210-1320 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Fragment | Predicted m/z |

| [M]⁺ | 226 |

| [M-OH]⁺ | 209 |

| [M-CHO]⁺ | 197 |

| [M-COOH]⁺ | 181 |

| [C₁₃H₉]⁺ | 165 |

Experimental Protocols

Synthesis via Suzuki Coupling

A common and efficient method for the synthesis of biphenyl derivatives is the palladium-catalyzed Suzuki cross-coupling reaction. For this compound, this would typically involve the reaction of 2-bromobenzoic acid with 4-formylphenylboronic acid.

General Procedure:

-

To a reaction vessel, add 2-bromobenzoic acid (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: add water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Diagram: Synthetic Workflow for this compound via Suzuki Coupling

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate (for liquids) or in a suitable solvent for solution IR.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Diagram: Spectroscopic Analysis Workflow

Caption: A standard workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. For definitive structural confirmation, it is imperative to obtain and analyze experimental spectroscopic data for a synthesized and purified sample. The provided protocols offer a general framework for achieving this.

References

An In-depth Technical Guide to the Solubility Profile of 4'-Formylbiphenyl-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4'-Formylbiphenyl-2-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this guide also includes information on closely related analogs and presents detailed, best-practice experimental protocols for determining its solubility profile, pKa, and logP.

Compound Overview

This compound is a biphenyl derivative containing both a carboxylic acid and a formyl functional group.[1] It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals.[1] For instance, it is documented as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112804-58-7 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Solubility Profile

Qualitative Solubility: The compound is described as being soluble in polar organic solvents.[1]

Data from Analogous Compounds: To approximate the solubility characteristics of this compound, data from the parent compound, 4-Biphenylcarboxylic acid, and a related diester are presented below. These compounds share the core biphenyl structure and offer a baseline for estimating solubility.

Table 2: Solubility Data for Analogous Compounds

| Compound | Solvent | Solubility | Temperature | Reference |

| 4-Biphenylcarboxylic acid | Water | 0.03 g/L | Not Specified | [2][3] |

| Dimethyl biphenyl-4,4'-dicarboxylate | DMSO | ~0.25 mg/mL | Not Specified | [4] |

| Dimethyl biphenyl-4,4'-dicarboxylate | Dimethylformamide | ~1 mg/mL | Not Specified | [4] |

The low aqueous solubility of 4-Biphenylcarboxylic acid suggests that this compound is also likely to be poorly soluble in water. The additional polar formyl group may slightly increase aqueous solubility compared to the parent compound. The solubility of the related diester in DMSO and DMF suggests these may also be suitable solvents for this compound.

Acid Dissociation Constant (pKa) and Partition Coefficient (logP)

Experimental pKa and logP values for this compound are not available. However, a predicted pKa for the closely related 4-Biphenylcarboxylic acid can serve as an estimate.

Table 3: Predicted Physicochemical Parameters of an Analogous Compound

| Compound | Parameter | Predicted Value | Reference |

| 4-Biphenylcarboxylic acid | pKa | 4.19 ± 0.10 | [3] |

The carboxylic acid moiety is the primary acidic functional group, and its pKa is expected to be in the typical range for aromatic carboxylic acids.

Experimental Protocols

For researchers requiring precise data, the following sections provide detailed methodologies for determining the solubility, pKa, and logP of this compound.

The following diagram outlines a standard workflow for determining the solubility of a compound in various solvents.

Methodology: Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to let undissolved solid settle. For colloidal suspensions, centrifugation is recommended.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

The pKa can be reliably determined using potentiometric titration.

Methodology: Potentiometric Titration [5]

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary).[5]

-

pH Meter Calibration: Calibrate a pH meter using standard buffers.[5]

-

Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[5]

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative).

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method for logP

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Stock Solution: Prepare a stock solution of this compound in the saturated n-octanol.

-

Partitioning: Mix a known volume of the stock solution with a known volume of the saturated water in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate. Centrifugation can aid in a clean separation.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

References

An In-depth Technical Guide to 4'-Formylbiphenyl-2-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Formylbiphenyl-2-carboxylic acid, a key intermediate in organic synthesis, most notably in the production of the angiotensin II receptor antagonist, Telmisartan. This document details the compound's discovery and historical context, its physicochemical properties, various synthetic routes with detailed experimental protocols, and its significant applications in the pharmaceutical industry. Spectroscopic data and logical workflows for its synthesis and reactions are also presented to serve as a valuable resource for researchers and professionals in the field of drug development and organic chemistry.

Introduction

This compound, with the chemical formula C₁₄H₁₀O₃, is a biphenyl derivative characterized by the presence of both a carboxylic acid and a formyl (aldehyde) functional group. This unique combination of reactive moieties makes it a versatile building block in the synthesis of complex organic molecules. Its primary significance lies in its role as a crucial precursor in the industrial-scale synthesis of Telmisartan, a widely prescribed medication for the management of hypertension. Understanding the synthesis, properties, and reaction chemistry of this intermediate is therefore of paramount importance for pharmaceutical chemists and process development scientists.

Discovery and History

While a singular, seminal "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the development of biphenyl-containing pharmaceuticals. The synthesis and investigation of biphenyl derivatives have been a subject of interest for over a century due to their unique structural and biological properties. The specific substitution pattern of this compound likely arose from the strategic need for a synthon that could be elaborated into more complex drug molecules. Its documented use as a key intermediate in various patents for the synthesis of Telmisartan from the late 20th century onwards solidifies its importance in medicinal chemistry. These patents often describe its in-situ generation or its use as a starting material, highlighting its established role in the pharmaceutical manufacturing landscape.

Physicochemical and Spectroscopic Data

This compound is typically a white to off-white or yellow crystalline solid. A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-formylphenyl)benzoic acid | |

| CAS Number | 112804-58-7 | |

| Molecular Formula | C₁₄H₁₀O₃ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | White to off-white/yellow solid | |

| Predicted Boiling Point | 436.8±38.0 °C | |

| Predicted pKa | 4.06±0.10 | |

| Solubility | Soluble in polar organic solvents |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Expected signals in the aromatic region (δ 7-8 ppm) for the biphenyl protons, a singlet for the aldehyde proton (δ ~10 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | Expected signals for aromatic carbons, a signal for the aldehyde carbonyl carbon (δ ~190 ppm), and a signal for the carboxylic acid carbonyl carbon (δ ~170 ppm). |

| IR (Infrared) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the aldehyde (around 1700 cm⁻¹), and a C=O stretch from the carboxylic acid (around 1680 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 226. |

Synthesis and Experimental Protocols

Several synthetic strategies have been developed for the preparation of this compound. The most common and industrially relevant methods are outlined below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between aryl halides and arylboronic acids. This is a widely used method for the synthesis of biphenyl derivatives.

Experimental Protocol:

-

Reactants: 2-Bromobenzoic acid and 4-formylphenylboronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

-

Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A two-phase system, often a mixture of an organic solvent like toluene, 1,4-dioxane, or tetrahydrofuran (THF) and water.

-

Procedure:

-

To a reaction vessel, add 2-bromobenzoic acid, 4-formylphenylboronic acid, the palladium catalyst, and the base dissolved in water.

-

Add the organic solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Ullmann Coupling

The Ullmann condensation is a copper-catalyzed reaction that can be used to form biaryl linkages, typically from aryl halides.

Experimental Protocol:

-

Reactants: An ortho-substituted benzoic acid derivative (e.g., 2-iodobenzoic acid) and a para-substituted benzaldehyde derivative (e.g., 4-iodobenzaldehyde).

-

Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

-

Base: A high-boiling point base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base.

-

Solvent: A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

Combine the aryl halides, copper catalyst, and base in the solvent.

-

Heat the mixture to a high temperature (typically 150-200 °C) under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into acidified water.

-

The product can be extracted with an organic solvent and purified by column chromatography or recrystallization.

-

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction can be adapted to introduce the formyl group onto a pre-formed biphenyl-2-carboxylic acid scaffold, although regioselectivity can be a challenge. A more common approach involves the acylation of biphenyl followed by oxidation and subsequent functional group manipulations.

Logical and Experimental Workflows (Graphviz Visualizations)

To visually represent the synthetic strategies and chemical transformations involving this compound, the following diagrams have been generated using the DOT language.

Caption: Major synthetic routes to this compound.

Caption: Key chemical reactions of this compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Telmisartan . In the multi-step synthesis of this antihypertensive drug, the carboxylic acid and formyl groups of the biphenyl intermediate serve as handles for the construction of the complex benzimidazole core of the final active pharmaceutical ingredient.

The general synthetic strategy involves the reaction of this compound or its ester derivative with a substituted benzimidazole precursor. The aldehyde functionality is subsequently converted to a methyl group which links the biphenyl moiety to the benzimidazole core of Telmisartan.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role in the synthesis of Telmisartan. While its discovery is not attributed to a specific event, its utility has been well-established through its extensive use in pharmaceutical patent literature. The synthetic routes, particularly the Suzuki-Miyaura coupling, provide efficient and scalable methods for its production. This technical guide has consolidated the available information on its synthesis, properties, and applications, providing a valuable resource for chemists and researchers in the field. Further research into novel and more sustainable synthetic methodologies for this key intermediate will continue to be of interest to the pharmaceutical industry.

Theoretical and Experimental Insights into 4'-Formylbiphenyl-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Formylbiphenyl-2-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and organic synthesis, notably as a key intermediate and a potential impurity in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this molecule. It delves into its structural and electronic properties through theoretical studies based on Density Functional Theory (DFT) calculations of analogous systems. Furthermore, detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and Ullmann condensation are presented, alongside a summary of its expected spectroscopic characterization based on known data for related compounds. This document aims to serve as a valuable resource for researchers engaged in the study and application of biphenyl derivatives.

Introduction

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals and functional materials due to their unique structural and electronic properties. This compound, with its distinct substitution pattern featuring both a formyl and a carboxylic acid group, presents a versatile scaffold for further chemical modifications. Its role as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist, underscores the importance of understanding its formation and characteristics. This guide consolidates theoretical predictions with established experimental methodologies to provide a holistic view of this compound.

Theoretical Studies on Biphenyl Carboxylic Acid Derivatives

While specific theoretical studies on this compound are not extensively available in the public domain, a wealth of information can be gleaned from computational analyses of structurally related biphenyl carboxylic acids. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties.

Computational Methodology

A common approach for theoretical studies on biphenyl derivatives involves geometry optimization and subsequent calculation of electronic properties using DFT. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is frequently employed for its balance of accuracy and computational cost.

Diagram 1: General Workflow for DFT Calculations

Caption: A generalized workflow for performing DFT calculations on organic molecules.

Key Theoretical Parameters

The following table summarizes key theoretical parameters that are typically investigated in computational studies of biphenyl carboxylic acids. These parameters provide insights into the molecule's stability, reactivity, and electronic characteristics.

| Parameter | Description | Typical Findings for Biphenyl Derivatives |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles. | The dihedral angle between the two phenyl rings is a key feature, influencing the molecule's conformation and electronic conjugation. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and kinetic stability. | A larger HOMO-LUMO gap suggests higher stability. The distribution of HOMO and LUMO orbitals reveals the sites for electrophilic and nucleophilic attack, respectively. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, which helps in identifying sites for intermolecular interactions and reactivity. | The MEP surface highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For carboxylic acids, the oxygen atoms of the carboxyl group typically show a negative potential. |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established cross-coupling reactions. The Suzuki-Miyaura coupling and the Ullmann condensation are two of the most prominent methods.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Diagram 2: Suzuki-Miyaura Coupling Reaction

Caption: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Na₂CO₃).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Acidify the aqueous layer with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of biaryl compounds.

Protocol:

-

Reactants and Catalyst: In a reaction vessel, combine an aryl halide (e.g., 2-iodobenzoic acid) (1 equivalent), another aryl halide (e.g., 4-bromobenzaldehyde) (1-1.5 equivalents), and copper powder or a copper salt (e.g., CuI) (1-2 equivalents).

-

Solvent and Base: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and a base (e.g., K₂CO₃).

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) under an inert atmosphere.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into acidified water. The crude product can be extracted with an organic solvent and purified by column chromatography or recrystallization.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm. The aldehyde proton (-CHO) will be a singlet at approximately 9.9-10.1 ppm. The carboxylic acid proton (-COOH) will be a broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | Aromatic carbons will resonate in the 120-150 ppm region. The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm, and the aldehyde carbonyl carbon will be in the range of 190-200 ppm. |

| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid dimer will be observed from 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present around 1680-1710 cm⁻¹, and the C=O stretch for the aldehyde will be around 1700-1720 cm⁻¹. C-H stretching of the aldehyde will be seen as two weak bands around 2850 and 2750 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₀O₃ (226.23 g/mol ) is expected. |

Conclusion

This compound is a molecule with significant synthetic and pharmaceutical relevance. This guide has provided a framework for understanding its properties through theoretical modeling of related systems and has detailed reliable experimental protocols for its synthesis. The predicted spectroscopic data serves as a useful reference for its characterization. Further dedicated theoretical and experimental studies on this specific molecule will undoubtedly contribute to a deeper understanding and broader application of this versatile biphenyl derivative.

In-Depth Technical Guide: Safety and Handling of 4'-Formylbiphenyl-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4'-Formylbiphenyl-2-carboxylic acid, a biphenyl derivative with applications in organic synthesis and medicinal chemistry. Due to its chemical nature, proper handling and safety precautions are essential to minimize risks in a laboratory setting. This document outlines the known hazards, exposure controls, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

| Acute toxicity, oral | 4 |

Table 2: Hazard Statements and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust, mist, spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Detailed toxicological data for this compound is not extensively available. However, based on the GHS classification for a structurally similar compound, 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid, it is harmful if swallowed and causes skin and eye irritation. For the parent compound, biphenyl-4-carboxylic acid, the lowest published toxic dose (TDLo) via the oral route in females is 1 g/kg.

Table 3: Acute Toxicity Data for Related Compounds

| Compound | Test | Route | Species | Dose | Effects |

| Biphenyl-4-carboxylic acid | TDLo | Oral | Female | 1 gm/kg | Not specified |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH-approved safety glasses with side-shields. A face shield may be necessary for splash hazards.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use. A lab coat or chemical-resistant suit should be worn to protect the body.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator with a suitable filter (e.g., P2) is recommended.

-

Footwear: Closed-toe shoes are required in the laboratory.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and restrict access.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.

-

Neutralization (for acidic compounds): For acidic organic compounds, cautiously apply sodium bicarbonate to neutralize the spill.

-

Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area with soap and water.

-

PPE: Wear appropriate PPE during the entire cleanup process.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, water spray or fog may be used.

-

Specific Hazards: Thermal decomposition may produce carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. The material should be disposed of in an approved waste disposal plant. Do not allow the chemical to enter drains.

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.

Biological Signaling and Metabolic Pathways

Currently, there is no documented information on the specific mechanism of action or metabolic pathways of this compound in biological systems. However, carboxylic acid-containing drugs can undergo metabolic activation, for instance, through the formation of acyl glucuronides, which can potentially lead to toxicity. Biphenyl carboxylic acid derivatives have been investigated for various biological activities, including as anticancer agents and antiresorptive agents, suggesting interactions with specific cellular pathways.

Given the lack of specific pathway information for the target compound, a generalized workflow for investigating the biological activity of a novel biphenyl carboxylic acid derivative is presented below.

This guide is intended for use by qualified personnel trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.

Methodological & Application

Application Notes and Protocols: 4'-Formylbiphenyl-2-carboxylic Acid as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Formylbiphenyl-2-carboxylic acid is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its unique structure, featuring a biphenyl backbone with strategically placed formyl and carboxylic acid groups, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical precursors, with a particular focus on the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as Telmisartan.[2][3]

The biphenyl moiety is a recognized pharmacophore in numerous clinically significant drugs, contributing to their therapeutic efficacy through various biological interactions. Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[4][5] The formyl and carboxylic acid functionalities on the this compound backbone offer reactive handles for constructing more complex molecular architectures, such as the benzimidazole heterocycles found in many sartans.

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceuticals lies in its role as a precursor for the synthesis of angiotensin II receptor blockers (ARBs). ARBs are a class of drugs that selectively block the AT1 receptor, a key component of the renin-angiotensin system (RAS), which plays a central role in regulating blood pressure. By blocking the action of angiotensin II, ARBs lead to vasodilation and a reduction in blood pressure.[6][7]

This compound can be elaborated through a series of chemical transformations to yield key intermediates for the synthesis of drugs like Telmisartan.[2] The formyl group can undergo reductive amination or condensation reactions to build heterocyclic systems, while the carboxylic acid can be esterified or activated for amide bond formation.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving biphenyl carboxylic acid derivatives in the synthesis of pharmaceutical intermediates and related bioactive molecules.

Table 1: Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromobenzoic acid | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | N/A |

| 2 | Methyl 2-bromobenzoate | (4-(tert-Butoxycarbonyl)phenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | N/A |

| 3 | 1-Bromo-4-(difluoromethyl)benzene | (2-Methoxycarbonylphenyl)boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 88 | N/A |

Note: Yields are isolated yields and may vary based on specific reaction conditions and scale.

Table 2: Biological Activity of Biphenyl Carboxylic Acid Derivatives

| Compound | Target | Assay | IC₅₀ / Activity | Reference |

| Telmisartan | AT1 Receptor | Radioligand Binding | 19 nM | [2] |

| Biphenyl-4-carboxylic acid derivative | MCF-7 (Breast Cancer Cell Line) | MTT Assay | 15.2 µM | [5] |

| Biphenyl-4-carboxylic acid derivative | HCT-116 (Colon Cancer Cell Line) | MTT Assay | 9.8 µM | N/A |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4'-Formylbiphenyl-2-carboxylate via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a key intermediate, methyl 4'-formylbiphenyl-2-carboxylate, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 2-bromobenzoate

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a 4:1 mixture of toluene and ethanol (e.g., 20 mL for a 1 mmol scale reaction).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 4'-formylbiphenyl-2-carboxylate.

Protocol 2: Reductive Amination for the Synthesis of a Benzimidazole Precursor

This protocol outlines the reductive amination of the formyl group of methyl 4'-formylbiphenyl-2-carboxylate with a substituted o-phenylenediamine, a key step in forming the benzimidazole core of many ARBs.

Materials:

-

Methyl 4'-formylbiphenyl-2-carboxylate

-

N-methyl-4-amino-3-nitrobenzoate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve methyl 4'-formylbiphenyl-2-carboxylate (1.0 eq) and N-methyl-4-amino-3-nitrobenzoate (1.05 eq) in dichloroethane.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step.

Visualizations

Signaling Pathway

References

- 1. Buy this compound | 112804-58-7 [smolecule.com]

- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: 4'-Formylbiphenyl-2-carboxylic acid in Materials Science

Disclaimer: The following application notes and protocols are based on the chemical properties of 4'-Formylbiphenyl-2-carboxylic acid and its structural similarity to other biphenyl derivatives that have been utilized in materials science. As of the latest literature review, specific applications of this compound in materials science are not extensively documented. Therefore, the experimental protocols and quantitative data presented herein are proposed and extrapolated from established methodologies for analogous compounds. These should be considered as a starting point for research and development.

Introduction

This compound is a bifunctional organic compound with the molecular formula C₁₄H₁₀O₃. It possesses a biphenyl backbone, which imparts rigidity and thermal stability, along with a carboxylic acid group and a formyl (aldehyde) group at the 4' and 2 positions, respectively. These reactive functional groups make it a versatile building block, or "linker," for the synthesis of advanced materials. The carboxylic acid can coordinate with metal ions to form metal-organic frameworks (MOFs) or undergo condensation reactions to form polymers. The formyl group can participate in various organic reactions, such as Schiff base formation, offering a route to functional polymers and molecular probes.

While primarily documented as an intermediate in the synthesis of pharmaceuticals, its unique structure suggests significant potential in materials science for creating polymers, luminescent materials, and metal-organic frameworks.

Potential Applications in Materials Science

Based on its chemical structure, this compound is a promising candidate for the following applications in materials science:

-

Monomer for Specialty Polymers: The presence of both a carboxylic acid and a formyl group allows it to be used as an A-B type monomer or to be reacted with other monomers to create specialty polymers such as polyesters, polyamides (after conversion of the formyl group), and Schiff base polymers. These polymers are expected to exhibit high thermal stability and potentially interesting optical properties due to the biphenyl unit.

-

Linker for Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a coordinating site for metal ions, enabling the construction of porous crystalline materials known as MOFs. The formyl group can then be a site for post-synthetic modification within the MOF structure, allowing for the introduction of other functionalities.

-

Precursor for Fluorescent Probes and Dyes: The biphenyl structure can serve as a fluorophore scaffold. The functional groups allow for the covalent incorporation of the molecule into larger systems or for the development of sensors where the fluorescence properties change upon reaction with an analyte.

Proposed Experimental Protocols

The following are detailed, albeit theoretical, protocols for the application of this compound in materials science.

Synthesis of a Schiff Base Polymer

This protocol describes the polycondensation reaction between this compound and a diamine to form a poly(Schiff base-ester). The carboxylic acid group is first esterified to prevent unwanted side reactions and then the polymer is formed.

Workflow for Schiff Base Polymer Synthesis

Caption: Workflow for the synthesis of a Schiff base polymer.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

1,4-Phenylenediamine (or other suitable diamine)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene (anhydrous)

Protocol:

-